7-(3-(2,4-二氯苯氧基)-2-羟基丙基)-3-甲基-8-(甲基氨基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

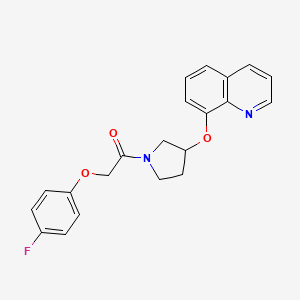

The compound , 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, is a derivative of the purine class of molecules, which are known for their biological significance and therapeutic potential. The purine scaffold is a versatile core structure that can be modified to produce compounds with a variety of biological activities. The papers provided discuss analogues of this compound and related structures, indicating a broad interest in this class of molecules for their potential anti-inflammatory and inhibitory activities in various biological assays .

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system have been synthesized and evaluated for their anti-inflammatory activity . Another study reports the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative and proceeding through several steps including hydrogenation and reactions with orthocarboxylate and mesyl chloride . These synthetic routes highlight the complexity and multi-step nature of purine synthesis, which often requires careful control of reaction conditions and purification steps.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a bicyclic core consisting of a pyrimidine ring fused to an imidazole ring. Substituents on this core, such as alkyl, phenyl, or benzyl groups, can significantly influence the molecule's biological activity and pharmacokinetic properties. The presence of substituents like the 2,4-dichlorophenoxy group in the compound of interest suggests potential for increased lipophilicity and possibly enhanced binding interactions with biological targets .

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the molecule. For example, the hydroxyethylamino group in one of the synthesized compounds can be a site for further chemical modification, such as alkylation . The presence of reactive groups like mesyloxyethyl also facilitates intramolecular reactions that can lead to the formation of more complex purine structures . These reactions are crucial for the diversification of the purine scaffold and the exploration of structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and stability. For instance, the anti-inflammatory activity of a prenylated pyrimidopurinedione derivative was found to be devoid of gastric ulcer inducing potential and ocular toxicity, which are important considerations for the development of therapeutic agents . The inhibitory activities of carboxybenzyl-substituted purine diones against dipeptidyl peptidase IV (DPP-IV) also suggest that these compounds have favorable interactions with the enzyme, which could be attributed to their chemical properties .

科学研究应用

化学合成和结构分析

研究人员开发了合成复杂杂环系统的方法,其中涉及目标化合物或其结构类似物。例如,在特定条件下通过烷基化反应形成吡啶-[3",2":4',5']噻吩[3',2':5,6][1,4]二氮杂菲[7,1-f]嘌呤-2,4(3H,6H)-二酮衍生物,展示了这些化合物在创建新型化学实体方面的多功能性 (Dotsenko 等,2012).

心血管活性

该化合物的某些衍生物已被合成并评估其心血管效应,包括抗心律失常和降压活性。某些类似物在实验模型中表现出显着的预防性抗心律失常活性,突出了它们在治疗心血管疾病方面的潜力 (Chłoń-Rzepa 等,2004).

抗肿瘤活性和血管舒张作用

嘌呤[7,8-g]-6-氮杂蝶啶和[1,2,4]三嗪-[3,2-f]嘌呤的合成,随后对其生物活性(包括抗肿瘤潜力和血管舒张作用)进行了检查,表明其具有广泛的药理特性。尽管并非所有合成的化合物都显示出有效的活性,但该研究为在癌症治疗和血管健康中进一步探索类似分子开辟了途径 (Ueda 等,1987).

属性

IUPAC Name |

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O4/c1-19-15-20-13-12(14(25)21-16(26)22(13)2)23(15)6-9(24)7-27-11-4-3-8(17)5-10(11)18/h3-5,9,24H,6-7H2,1-2H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTMWIBPJCOSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)

![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)